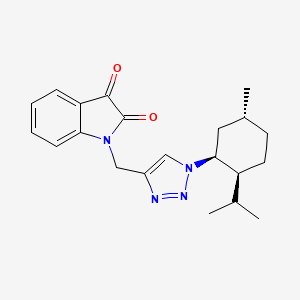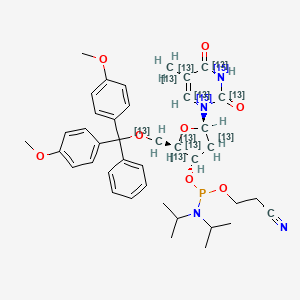
CD33 splicing modulator 1 hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CD33 splicing modulator 1 hydrochloride is a compound known for its ability to modulate the splicing of CD33 pre-mRNA
Métodos De Preparación
The synthetic routes and reaction conditions for CD33 splicing modulator 1 hydrochloride are not extensively detailed in the available literature. it is known that the compound is synthesized through a series of chemical reactions involving specific reagents and conditions. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
CD33 splicing modulator 1 hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
CD33 splicing modulator 1 hydrochloride has a wide range of scientific research applications In chemistry, it is used as a tool to study the splicing mechanisms of pre-mRNA In biology, it helps in understanding the role of CD33 in regulating microglia activityAdditionally, it may have industrial applications in the development of new therapeutic agents targeting CD33-mediated pathways .
Mecanismo De Acción
The mechanism of action of CD33 splicing modulator 1 hydrochloride involves the modulation of CD33 pre-mRNA splicing. The compound increases exon 2 skipping in cellular mRNA pools, which affects the expression of CD33. CD33 is a myeloid lineage cell surface receptor that regulates microglia activity. By modulating the splicing of CD33 pre-mRNA, the compound can influence the activity of microglia and potentially impact neurodegenerative disease processes .
Comparación Con Compuestos Similares
CD33 splicing modulator 1 hydrochloride is unique in its ability to modulate CD33 pre-mRNA splicing. Similar compounds include other splicing modulators that target different pre-mRNA sequences or splicing factors. These compounds may have different molecular targets and mechanisms of action, but they share the common feature of influencing mRNA splicing. Examples of similar compounds include herboxidiene and GEX1 compounds, which also modulate splicing but target different pathways .
Propiedades
Fórmula molecular |
C25H26ClFN6O |
|---|---|
Peso molecular |
481.0 g/mol |
Nombre IUPAC |
3-fluoro-4-(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)-N-(3-methylpyridin-2-yl)-N-[(3R)-piperidin-3-yl]benzamide;hydrochloride |
InChI |
InChI=1S/C25H25FN6O.ClH/c1-16-12-29-24-21(14-30-31(24)15-16)20-8-7-18(11-22(20)26)25(33)32(19-6-4-9-27-13-19)23-17(2)5-3-10-28-23;/h3,5,7-8,10-12,14-15,19,27H,4,6,9,13H2,1-2H3;1H/t19-;/m1./s1 |
Clave InChI |
PWORZWDKPPZPIN-FSRHSHDFSA-N |
SMILES isomérico |
CC1=C(N=CC=C1)N([C@@H]2CCCNC2)C(=O)C3=CC(=C(C=C3)C4=C5N=CC(=CN5N=C4)C)F.Cl |
SMILES canónico |
CC1=C(N=CC=C1)N(C2CCCNC2)C(=O)C3=CC(=C(C=C3)C4=C5N=CC(=CN5N=C4)C)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[8-L-arginine] deaminovasopressin](/img/structure/B12397766.png)
![(1R)-N-(4-fluorophenyl)-1-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B12397768.png)



![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12397800.png)




![2-Hydroxy-4-[5-[2-(2-hydroxyethoxy)ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyrazolo[1,5-a]pyrimidin-3-yl]benzoic acid](/img/structure/B12397843.png)



